molecular formula C13H13N3O2 B2690647 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide CAS No. 1086229-94-8

2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide

Cat. No.: B2690647
CAS No.: 1086229-94-8
M. Wt: 243.266
InChI Key: MMNXYCSEWJLAGC-XNTDXEJSSA-N
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Description

2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a cyano group, a hydrazide moiety, and a phenylpropylidene group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Scientific Research Applications

2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide has several applications in scientific research:

Safety and Hazards

The safety information for “2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide” includes hazard statements H302, H312, H332 and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide typically involves the condensation of cyanoacetohydrazide with an appropriate aldehyde or ketone. One common method is the reaction of cyanoacetohydrazide with 1-methyl-3-oxo-3-phenylpropionaldehyde under reflux conditions in ethanol, using a catalytic amount of acetic acid. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It can react with different nucleophiles to form heterocyclic compounds.

    Cyclization Reactions: The compound can cyclize to form pyrazole derivatives.

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide involves its ability to act as both a nucleophile and an electrophile. The cyano group and the hydrazide moiety can participate in nucleophilic addition and substitution reactions, while the phenylpropylidene group can stabilize intermediates through resonance effects. These properties enable the compound to form stable heterocyclic structures and interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(E)-phenylmethylidene]acetohydrazide
  • 2-cyano-N’-[(E)-2-chlorobenzylidene]acetohydrazide
  • 2-cyano-N’-[(E)-4-dimethylaminobenzylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide offers unique reactivity due to the presence of the phenylpropylidene group, which enhances its stability and reactivity in forming heterocyclic compounds. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(15-16-13(18)7-8-14)9-12(17)11-5-3-2-4-6-11/h2-6H,7,9H2,1H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNXYCSEWJLAGC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC#N)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC#N)/CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328534
Record name 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1086229-94-8
Record name 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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